1-Cyclopropyl-3-(2,6-dimethylphenyl)urea
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Overview
Description
1-Cyclopropyl-3-(2,6-dimethylphenyl)urea is an organic compound with the molecular formula C12H16N2O It is a urea derivative characterized by the presence of a cyclopropyl group and a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(2,6-dimethylphenyl)urea typically involves the reaction of cyclopropylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
Cyclopropylamine+2,6-Dimethylphenyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Cyclopropyl-3-(2,6-dimethylphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Cyclopropyl-3-(2,5-dimethoxyphenyl)urea
- 1-Cyclopropyl-3-(2,6-dichlorophenyl)urea
- 1-Cyclopropyl-3-(2,4-xylyl)urea
Comparison: 1-Cyclopropyl-3-(2,6-dimethylphenyl)urea is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific steric and electronic properties. This distinguishes it from similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and biological activity.
Properties
CAS No. |
64393-18-6 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C12H16N2O/c1-8-4-3-5-9(2)11(8)14-12(15)13-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H2,13,14,15) |
InChI Key |
HCQVLHIDPHPCPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2CC2 |
Origin of Product |
United States |
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